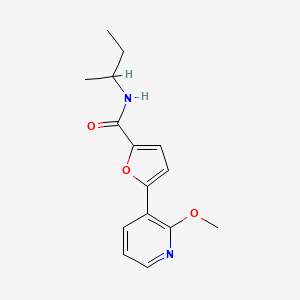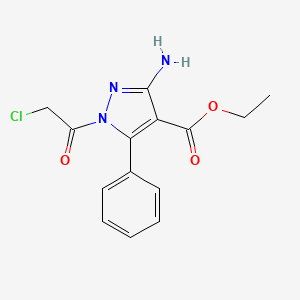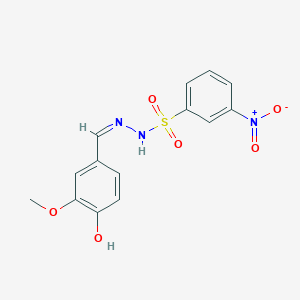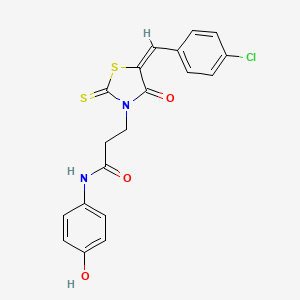
N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with butan-2-amine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan and pyridine moieties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-butyl)-2-methoxypyridin-3-amine
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
- tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
Uniqueness
N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyridine ring, and a carboxamide group. This structure imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Eigenschaften
IUPAC Name |
N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-10(2)17-14(18)13-8-7-12(20-13)11-6-5-9-16-15(11)19-3/h5-10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVMPJBSNXUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(O1)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(N-{[6-bromo-2-(4-hydroxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6036641.png)
![dimethyl 5-[(4-chloro-3-nitrobenzoyl)amino]isophthalate](/img/structure/B6036647.png)
![N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide](/img/structure/B6036658.png)
![2-(cycloheptylcarbonyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6036669.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE](/img/structure/B6036672.png)
![3-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6036679.png)

![2-amino-7-[2-(1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6036687.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutyl-2-furamide](/img/structure/B6036691.png)
![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B6036695.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6036704.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6036723.png)

